

Octanohydroxamic Acid: A Comparative Guide to Metal Chelating Agents for Researchers

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Compound of Interest

Compound Name: Octanohydroxamic acid

Cat. No.: B1218216

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For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of **octanohydroxamic acid** with other commonly used metal chelators, supported by available experimental data and detailed methodologies.

Octanohydroxamic acid belongs to the hydroxamic acid class of compounds, which are recognized for their potent metal-chelating properties, particularly for iron (Fe^{3+}) and zinc (Zn^{2+}) [1]. This characteristic has led to their investigation and use in a wide range of applications, from industrial processes to medicinal chemistry[1]. In the context of drug development and research, metal chelation is a crucial mechanism for mitigating metal-induced oxidative stress, inhibiting metalloenzymes, and treating metal overload disorders.

This guide will compare **octanohydroxamic acid** with four widely used metal chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), Deferoxamine, and Penicillamine. The comparison will focus on their metal binding affinity, efficacy in relevant biological contexts, and cytotoxicity.

Performance Comparison: Octanohydroxamic Acid vs. Alternatives

Direct comparative studies on the metal binding affinity and cytotoxicity of **octanohydroxamic acid** against a broad panel of other chelators are limited in the publicly available scientific

literature. Therefore, for **octanohydroxamic acid**, data from closely related short-chain hydroxamic acids are presented to provide a reasonable estimation of its properties.

Metal Binding Affinity

The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex.

Chelating Agent	Metal Ion	log K	Citation
Octanohydroxamic Acid (as a representative hydroxamic acid)	Fe(III)	~10-12 (for 1:1 complex)	[2][3]
Cu(II)	~6-8 (for 1:1 complex)	[2][4]	
Zn(II)	~5-7 (for 1:1 complex)	[2]	
EDTA	Fe(III)	25.1	
Cu(II)	18.8		
Zn(II)	16.5		
DTPA	Fe(III)	28.6	
Cu(II)	21.5		
Zn(II)	18.4		
Deferoxamine	Fe(III)	30.6	
Penicillamine	Cu(II)	~14	

Note: Stability constants for hydroxamic acids can vary depending on the specific molecule and the measurement conditions. The values presented for **octanohydroxamic acid** are estimations based on data for other hydroxamic acids.

Cytotoxicity

The half-maximal inhibitory concentration (IC_{50}) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a chelating agent required to inhibit the growth of a cell population by 50%. Lower IC_{50} values indicate higher cytotoxicity.

Chelating Agent	Cell Line	IC_{50} (μM)	Citation
Short-chain Hydroxamic Acids (as a proxy for Octanohydroxamic Acid)	Various Cancer Cell Lines	0.59 - 15.12	[5]
Deferoxamine	Neuroblastoma Cell Lines	>100	
Penicillamine	Human T, B, and promyelocytic cell lines	120 - 490	

Note: Cytotoxicity of chelating agents can be highly cell-type and context-dependent. The data for short-chain hydroxamic acids is derived from studies on their use as histone deacetylase (HDAC) inhibitors, and their cytotoxicity may not be solely due to metal chelation.

Mechanisms of Action and Signaling Pathways

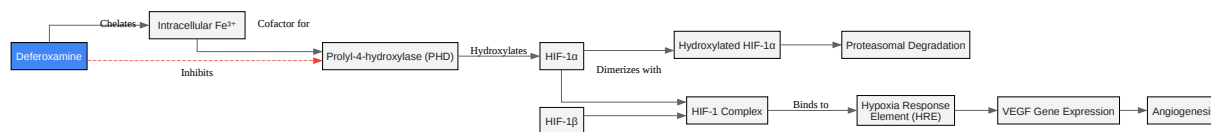
The biological effects of metal chelators are not limited to the simple removal of metal ions. They can significantly influence cellular signaling pathways, leading to a range of downstream effects.

Octanohydroxamic Acid and other Hydroxamic Acids

As a class of compounds, hydroxamic acids are primarily known to inhibit zinc-dependent histone deacetylases (HDACs), leading to changes in gene expression that can induce cell cycle arrest and apoptosis. Their metal-chelating properties also contribute to the reduction of metal-induced oxidative stress.

Deferoxamine

Deferoxamine's primary therapeutic action is the chelation of excess iron. By binding to free iron, it prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction. Furthermore, by chelating intracellular iron, deferoxamine inhibits the activity of prolyl-4-hydroxylase (PHD), an iron-dependent enzyme. This leads to the stabilization of Hypoxia-Inducible Factor 1- α (HIF-1 α), a transcription factor that promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).

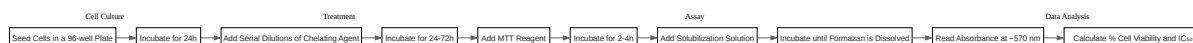
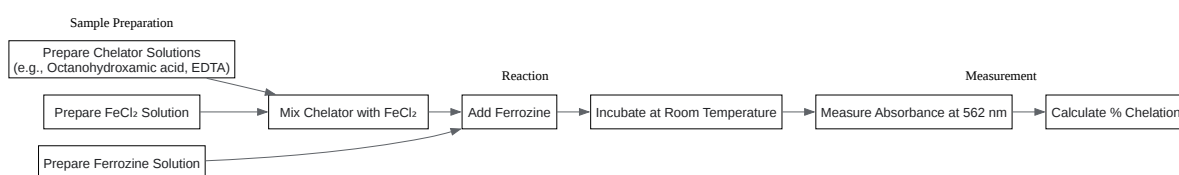
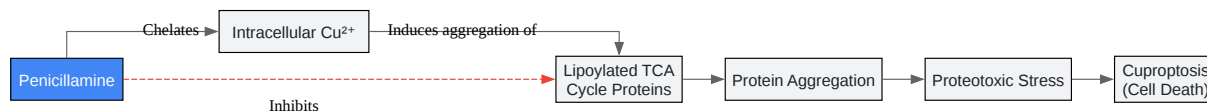


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Caption: Deferoxamine's mechanism of action on the HIF-1 α signaling pathway.

Penicillamine

Penicillamine is primarily used as a copper chelator in the treatment of Wilson's disease. Recent studies suggest that it may also play a role in inhibiting cuproptosis, a recently discovered form of copper-dependent cell death. The accumulation of intracellular copper leads to the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle, inducing proteotoxic stress and cell death. By chelating copper, penicillamine may prevent this cascade.



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